Ifosfamide-d4 is synthesized from ifosfamide through methods that introduce deuterium into its molecular structure. It is classified as a synthetic organic compound with applications in medicinal chemistry, particularly in cancer treatment research and drug metabolism studies .
The synthesis of ifosfamide-d4 typically involves the use of deuterated reagents or solvents. The general synthetic route includes the reaction of 2-chloroethylamine hydrochloride with diethyl phosphite, followed by cyclization to form the oxazaphosphorine ring .
In industrial settings, the production process mirrors that of the non-deuterated form but necessitates stringent control over reaction conditions to ensure high yields and purity. The use of specialized equipment to handle deuterated compounds is essential for maintaining isotopic integrity during synthesis .
The molecular formula for ifosfamide-d4 is . Its canonical SMILES representation is C1CN(P(=O)(OC1)NCCCl)CCCl
, while the isomeric SMILES reflects its deuterated nature . The structure features a five-membered oxazaphosphorine ring, which is crucial for its mechanism of action as an alkylating agent.
Ifosfamide-d4 undergoes several important chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are critical for understanding the pharmacological profile of ifosfamide-d4 .
Ifosfamide-d4 acts as an alkylating agent, similar to its parent compound ifosfamide. It requires biotransformation via the cytochrome P450 system to become active. The active metabolites form cross-links between DNA strands, inhibiting DNA synthesis and ultimately leading to cell death. This mechanism underlies its efficacy in treating various cancers .
Ifosfamide-d4 possesses distinct physical properties due to its deuterated nature:
These properties facilitate its use in scientific research, particularly in pharmacokinetics.
Ifosfamide-d4 has several significant applications across various fields:
The synthesis of Ifosfamide-d4 (N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine; CAS 1189701-13-0) requires strategic deuteration at the morpholine ring’s C4 and C5 positions. Two primary methodologies dominate:
Chiral Pool Synthesis with Deuterated Precursors:This approach utilizes enantiomerically pure deuterated 1,3-propanediol-d4 as the starting material. The diol undergoes sequential alkylation and cyclization with phosphorus oxychloride (POCl₃), followed by amination with 2-chloroethylamine. The stereoselectivity of the ring closure is critical to maintain the oxazaphosphorine core structure. Key challenges include minimizing isotopic dilution during phosphorous trichloride coupling and ensuring regioselective N-alkylation [4] [8].
Late-Stage Isotope Exchange via Radical Deuteration:A metal-free method enables direct C–H → C–D conversion at unactivated aliphatic sites. Ifosfamide is functionalized with an N-allylsulfonyl moiety, which generates an N-centered radical upon initiation with AIBN. This radical undergoes intramolecular 1,5-hydrogen atom transfer (HAT), forming a carbon-centered radical at C4/C5. Subsequent quenching with methyl thioglycolate-d (pre-deuterated via D₂O exchange) delivers Ifosfamide-d4 with high isotopic fidelity (81–97% D-incorporation). This method bypasses complex multistep syntheses but requires precise control over radical chain propagation [6].
Table 1: Comparison of Ifosfamide-d4 Synthetic Approaches
Method | Deuteration Efficiency | Key Advantage | Limitation |
---|---|---|---|
Chiral Pool Synthesis | >99% atom D | High stereochemical purity | Multistep process; costly precursors |
Radical HAT Deuteration | 81–97% atom D | Late-stage functionalization; D₂O solvent | Requires radical optimization |
Positional selectivity in deuteration is achieved through:
Ring-Selective Labeling: The C4 and C5 methylene groups (–CH₂–CH₂–) of the morpholine ring are targeted due to their metabolic vulnerability. Deuteration here impedes cytochrome P450 (CYP)-mediated oxidation, a major pathway for prodrug activation and detoxification. The symmetric nature of these positions allows equivalent deuterium incorporation at both sites [4] [8].
Avoiding N-Dechloroethylation Sites: Deuterium is excluded from the N-2-chloroethyl groups, as deuteration near nitrogen could alter alkylation kinetics of the active metabolite, isophosphoramide mustard (IPM). This preserves the drug’s DNA cross-linking efficacy [1] [6].
The deuterium kinetic isotope effect (DKIE) is leveraged to delay metabolic degradation. In vitro studies confirm that deuteration at C4/C5 reduces the rate of CYP3A4-mediated 4-hydroxylation (activation pathway) and CYP3A4/2B6-mediated N-dechloroethylation (detoxification pathway). This decreases neurotoxic chloroacetaldehyde (CAA) generation by up to 45% compared to non-deuterated Ifosfamide [1] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR quantifies deuterium incorporation by attenuation of proton signals at δ 2.0–2.5 ppm (C4-H₂ and C5-H₂). Complete deuteration at these positions eliminates these resonances, while partial labeling reduces signal intensity. ³¹P-NMR confirms structural integrity via the characteristic phosphorus shift at δ 8.5–9.5 ppm. ²H-NMR directly detects deuterium signals at ~2.1 ppm, correlating with >98% isotopic purity in commercial standards [4] [8].
High-Resolution Mass Spectrometry (HRMS):
Table 2: Spectral Signatures of Ifosfamide-d4 vs. Ifosfamide
Technique | Ifosfamide Signal | Ifosfamide-d4 Signal | Interpretation |
---|---|---|---|
¹H-NMR | 2.0–2.5 ppm (4H, m) | Signal absence | Complete C4/C5 deuteration |
³¹P-NMR | 9.1 ppm | 9.1 ppm | Unchanged phosphorus environment |
HRMS ([M+H]⁺) | 261.09 | 265.12 | +4 Da mass shift from deuteration |
Quality Control in Pharmaceutical Analysis:Ifosfamide-d4 serves as an internal standard for quantifying unlabeled Ifosfamide and metabolites (e.g., 4-hydroxyifosfamide, IPM) in biological matrices. Its near-identical chromatographic behavior and ionization efficiency enable precise correction for matrix effects in UPLC-MS/MS assays, with retention times at 1.9 min (Ifosfamide-d4) vs. 2.0 min (cyclophosphamide internal standard) [3] [7]. Validation parameters include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7